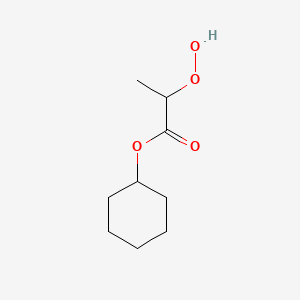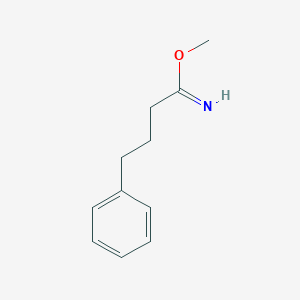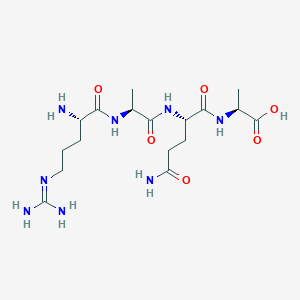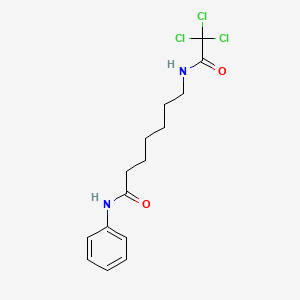![molecular formula C12H12F3N B12541576 N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine CAS No. 651729-12-3](/img/structure/B12541576.png)
N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-yn-1-amine moiety. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(trifluoromethyl)benzaldehyde and propargylamine.
Formation of Intermediate: The initial step involves the condensation of 2-(trifluoromethyl)benzaldehyde with propargylamine under basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.
N-Methylation: The final step involves the N-methylation of the amine using formaldehyde and formic acid to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-3-(trifluoromethyl)benzamide
- N,N-Dimethyl-3-(trifluoromethyl)aniline
- N,N-Dimethyl-3-(trifluoromethyl)phenylacetylene
Uniqueness
N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine is unique due to its specific structural features, including the prop-2-yn-1-amine moiety and the trifluoromethyl group. These features impart distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
651729-12-3 |
|---|---|
Fórmula molecular |
C12H12F3N |
Peso molecular |
227.22 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine |
InChI |
InChI=1S/C12H12F3N/c1-16(2)9-5-7-10-6-3-4-8-11(10)12(13,14)15/h3-4,6,8H,9H2,1-2H3 |
Clave InChI |
RXGUHMWDKDGZMX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC#CC1=CC=CC=C1C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-([1,1'-Biphenyl]-4-yl)-4-hydroxybut-3-en-2-one](/img/structure/B12541495.png)

![3-[2-(Morpholin-4-yl)ethoxy]-2-benzofuran-1(3H)-one](/img/structure/B12541501.png)




![(2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile](/img/structure/B12541536.png)


![2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione](/img/structure/B12541546.png)
![Benzo[b]thiophene-2-carboxamide,N-[(1S)-1-[[[(3R)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]amino]carbonyl]-3-Methylbutyl]-](/img/structure/B12541556.png)


